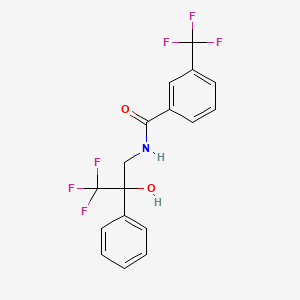

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzoic acid and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.

Amide Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 3-(trifluoromethyl)benzoic acid and the amine group of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and scalable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride).

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, NaBH4 (sodium borohydride).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with nucleophiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anesthetic Properties

Research indicates that N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide exhibits significant anesthetic properties. A study demonstrated that this compound effectively reduces the minimum alveolar concentration (MAC) of isoflurane, a common inhalational anesthetic. This reduction suggests that the compound may enhance the efficacy of isoflurane without adversely affecting cardiovascular parameters such as heart rate or blood pressure at therapeutic doses .

2. Anticonvulsant Activity

In addition to its anesthetic effects, this compound has shown potent anticonvulsant activity. In preclinical models, it demonstrated efficacy against maximal electroshock and subcutaneous metrazol-induced seizures. The therapeutic index for this activity was notably high, indicating a favorable safety profile . The mechanism of action appears to involve modulation of GABA(A) receptor currents, which are critical for inhibitory neurotransmission in the brain .

Chemical Synthesis and Functionalization

The structural characteristics of this compound allow for versatile synthetic applications. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

1. C–H Activation Techniques

Recent advancements in synthetic methodologies have focused on the C–H activation of such rigid scaffolds. The ability to append diverse functional groups at specific orientations opens avenues for creating novel compounds with tailored biological activities . This property is particularly useful in medicinal chemistry where structure-activity relationships are crucial.

2. Case Studies and Experimental Findings

A notable case study involved the synthesis of analogues of this compound to evaluate their effects on anesthetic potency and anticonvulsant activity. The findings suggested that modifications to the aromatic regions could significantly alter pharmacological profiles, allowing researchers to optimize compounds for desired effects while minimizing side effects .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide: Lacks the trifluoromethyl group on the hydroxyl-bearing carbon.

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide: Lacks the trifluoromethyl group on the benzamide ring.

Uniqueness

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide is unique due to the presence of multiple trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Actividad Biológica

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various models, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F6N O2. It features a trifluoromethyl group and a hydroxyphenylpropyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable pharmacological properties:

- Anesthetic Activity : Analogues of the compound have shown significant ability to reduce the minimum alveolar concentration (MAC) of isoflurane, indicating potential as an anesthetic agent. This effect was observed without significant hemodynamic alterations, suggesting a favorable safety profile .

- Anticonvulsant Effects : The compound demonstrated potent anticonvulsant activity in animal models, particularly against maximal electroshock (MES) and subcutaneous metrazol (scMET) seizures. The therapeutic index for MES activity was reported to be 10, indicating a robust anticonvulsant effect with minimal side effects .

- GABA(A) Receptor Modulation : At therapeutic concentrations, the compound slightly enhanced GABA(A) receptor currents in hippocampal neurons. This suggests a mechanism involving modulation of inhibitory neurotransmission, which is crucial in managing seizure disorders .

Mechanistic Studies

Mechanistic investigations have focused on the interaction of the compound with various ion channels and receptors:

- Liposomal Partitioning : Studies using 19F NMR have shown that the aromatic region of the compound partitions into the lipid core of liposomes, correlating with its anesthetic activity. However, current mechanistic studies have not conclusively identified specific voltage-gated ion channels affected by this compound .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Propiedades

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F6NO2/c18-16(19,20)13-8-4-5-11(9-13)14(25)24-10-15(26,17(21,22)23)12-6-2-1-3-7-12/h1-9,26H,10H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIDXFJDQRZUOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.